molecular formula C10H18O2 B1236612 2-Endo-hydroxy-1,8-cineole

2-Endo-hydroxy-1,8-cineole

Cat. No. B1236612
M. Wt: 170.25 g/mol
InChI Key: YVCUGZBVCHODNB-QXFUBDJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-endo-hydroxy-1,8-cineole is a cineole in which the 1,8-cineole skeleton is substituted at C-2 with a hydroxy group oriented endo (R configuration).

Scientific Research Applications

Antimicrobial and Bactericidal Activities

2-Endo-hydroxy-1,8-cineole has been shown to possess significant antimicrobial and bactericidal activities. In a study by Miyazawa and Hashimoto (2002), various alkyl esters of 2-endo-hydroxy-1,8-cineole were synthesized and tested against bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas fluorescens. The tert-butyl acetate of 2-endo-hydroxy-1,8-cineole exhibited the highest antimicrobial and bactericidal activities among the test bacteria (Miyazawa & Hashimoto, 2002).

Microbial Hydroxylation

Microorganisms have been studied for their potential to hydroxylate 1,4-cineole, a related compound, to produce derivatives like 2-endo-hydroxy-1,4-cineole. Rosazza et al. (1987) found that microbial hydroxylation at position 2 was the most common transformation, with 2-endo-alcohol isomer being the predominant metabolite in most cases. This indicates the biological relevance and potential application of microbial processes in the production of hydroxylated cineole derivatives (Rosazza et al., 1987).

Stereochemistry and Odor Differences

The resolution of racemic 2-endo-acetoxy-1,8-cineole by Glomerella cingulata, as explored by Miyazawa and Hashimoto (2001), led to the production of enantiomerically pure compounds. This study also described the odor differences between the enantiomers, indicating potential applications in the fragrance industry (Miyazawa & Hashimoto, 2001).

Biooxidation by Aspergillus terreus

Garcia et al. (2009) investigated the biotransformation of 1,8-cineole by Aspergillus terreus, producing compounds like 2-exo-hydroxy-1,8-cineole and 2-endo-hydroxy-1,8-cineole. This study highlights the potential for using fungal species in the production of hydroxylated cineole derivatives with high bioconversion and stereoselectivity (Garcia et al., 2009).

Potential in Human Liver Microsomes

Miyazawa and Shindo (2001) investigated the biotransformation of 1,8-cineole in human liver microsomes, identifying the production of a single oxidized metabolite, 2-exo-hydroxy-1,8-cineole. This study suggests potential interactions and transformations of 1,8-cineole in human metabolic pathways (Miyazawa & Shindo, 2001).

Use in Grape Varieties

Bitteur et al. (1990) reported the presence of 2-exo-hydroxy-1,8-cineole in grape var. Sauvignon, indicating its role in the flavor profile of this variety. This suggests potential applications in the food and beverage industry, particularly in flavor and aroma enhancement (Bitteur et al., 1990).

properties

Product Name

2-Endo-hydroxy-1,8-cineole

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1R,4S,6R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol

InChI

InChI=1S/C10H18O2/c1-9(2)7-4-5-10(3,12-9)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1

InChI Key

YVCUGZBVCHODNB-QXFUBDJGSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C[C@H]1O)C(O2)(C)C

Canonical SMILES

CC1(C2CCC(O1)(C(C2)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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